Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane
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Overview
Description
Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a phosphane (phosphine) group bonded to a phenoxymethyl moiety and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of dimethylchlorophosphine with phenoxymethylmagnesium bromide under anhydrous conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reagents are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme mechanisms involving phosphorus-containing substrates.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane exerts its effects involves the interaction of the phosphane group with various molecular targets. The compound can act as a nucleophile, forming bonds with electrophilic centers in substrates. This interaction can lead to the formation of stable complexes, which are crucial in catalytic processes .
Comparison with Similar Compounds
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different functional groups and biological activity.
Dimethylphosphine oxide: Shares the dimethylphosphine moiety but lacks the phenoxymethyl group.
Uniqueness: Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane is unique due to its combination of a phosphane group with both oxo and phenoxymethyl functionalities
Properties
CAS No. |
53236-13-8 |
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Molecular Formula |
C9H13O2P |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
dimethylphosphorylmethoxybenzene |
InChI |
InChI=1S/C9H13O2P/c1-12(2,10)8-11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
QYVZOBGKQBYCIO-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)COC1=CC=CC=C1 |
Origin of Product |
United States |
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